Lipophilicity and CYP Inhibition Profile
2-Chloro-5-fluorobenzaldehyde demonstrates a distinct lipophilicity profile that is critical for optimizing the pharmacokinetic properties of derived drug candidates. Its predicted logP value is a key differentiator from non-halogenated analogs. Furthermore, in silico predictions indicate a unique cytochrome P450 inhibition profile, which has direct implications for drug-drug interaction (DDI) potential .
| Evidence Dimension | Lipophilicity (LogP) and CYP Inhibition Profile |
|---|---|
| Target Compound Data | XLogP3 = 2.1 [1]; CYP1A2 Inhibitor: Yes; CYP2C19/2C9/2D6/3A4 Inhibitor: No |
| Comparator Or Baseline | Benzaldehyde: LogP ~1.48 (estimated). CYP inhibition profile is not applicable to the unsubstituted core. |
| Quantified Difference | Δ LogP ≈ +0.62 compared to benzaldehyde. This increase in lipophilicity, along with a selective CYP1A2 inhibition profile, differentiates it from the unsubstituted compound. |
| Conditions | In silico prediction models (XLogP3, computational ADMET prediction) |
Why This Matters
The specific LogP and CYP inhibition profile enables medicinal chemists to rationally select this building block to modulate the lipophilicity and metabolic stability of lead compounds, a critical parameter for achieving optimal oral bioavailability and reduced DDI risk.
- [1] PubChem. 2-Chloro-5-fluorobenzaldehyde - XLogP3. National Center for Biotechnology Information. 2024. View Source
